molecular formula C16H11Cl4N3O2 B13455177 2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide

2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide

Cat. No.: B13455177
M. Wt: 419.1 g/mol
InChI Key: QNFGHWGIIUAJGN-UHFFFAOYSA-N
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Description

2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two 2,6-dichlorophenyl groups and an acetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide typically involves the reaction of 2,6-dichloroaniline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the formation of the acetamide group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to achieve high yields and purity of the final product. Advanced techniques such as continuous flow reactors and automated control systems are employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide is unique due to the presence of both 2,6-dichlorophenyl groups and the acetamide moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H11Cl4N3O2

Molecular Weight

419.1 g/mol

IUPAC Name

2,6-dichloro-N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]benzamide

InChI

InChI=1S/C16H11Cl4N3O2/c17-9-3-1-4-10(18)8(9)7-13(24)22-16(21)23-15(25)14-11(19)5-2-6-12(14)20/h1-6H,7H2,(H3,21,22,23,24,25)

InChI Key

QNFGHWGIIUAJGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC(=N)NC(=O)C2=C(C=CC=C2Cl)Cl)Cl

Origin of Product

United States

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